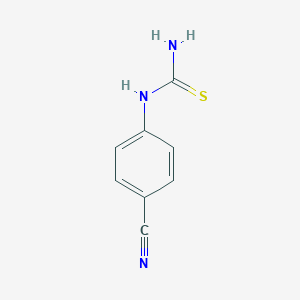

(4-Cyanophenyl)thiourea

Description

The exact mass of the compound (4-Cyanophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Cyanophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Cyanophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyanophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMJROANUIRGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374104 | |

| Record name | (4-Cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-55-7 | |

| Record name | (4-Cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-cyanophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Cyanophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-Cyanophenyl)thiourea, a valuable building block in medicinal chemistry and materials science. The document details a reliable synthetic protocol, physical and spectroscopic characterization data, and a visual representation of the synthetic workflow.

Overview and Significance

(4-Cyanophenyl)thiourea and its derivatives are of significant interest due to their wide range of biological activities, including potential as antimicrobial and anticancer agents. The presence of the thiourea moiety allows for diverse chemical modifications and coordination with metal ions, making it a versatile scaffold in drug design and the development of novel materials. The cyano group provides a handle for further functionalization and can participate in various chemical transformations.

Synthetic Protocol

The synthesis of (4-Cyanophenyl)thiourea can be reliably achieved through the reaction of 4-aminobenzonitrile with a thiocyanate salt in an acidic medium. This method is advantageous due to the ready availability of starting materials and straightforward reaction conditions.

Reaction Scheme

The overall reaction is as follows:

Experimental Procedure

Materials:

-

4-Aminobenzonitrile

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-aminobenzonitrile (1 equivalent) in a 1:1 mixture of ethanol and water is prepared.

-

Concentrated hydrochloric acid is added dropwise to the stirred solution until the 4-aminobenzonitrile is completely dissolved as its hydrochloride salt.

-

Ammonium thiocyanate (1.1 equivalents) is then added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.

-

The resulting solid is collected by vacuum filtration and washed with cold deionized water to remove any unreacted salts.

-

The crude product is then recrystallized from an ethanol/water mixture to yield pure (4-Cyanophenyl)thiourea as a white to off-white crystalline solid.

-

The purified product is dried in a vacuum oven.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Name | (4-Cyanophenyl)thiourea |

| CAS Number | 3460-55-7[1][2][3][4] |

| Molecular Formula | C₈H₇N₃S[1][2][3] |

| Molecular Weight | 177.23 g/mol [1][2][3] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 201-205 °C[5] |

| Solubility | Soluble in hot ethanol, sparingly soluble in cold water |

Spectroscopic Data

The following is representative spectroscopic data for (4-Cyanophenyl)thiourea.

3.2.1. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (asymmetric and symmetric) |

| ~2225 | C≡N stretching[6] |

| ~1620 | N-H bending |

| ~1540 | C-N stretching |

| ~1250 | C=S stretching |

3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | NH |

| ~7.7 | Doublet | 2H | Ar-H (ortho to CN) |

| ~7.6 | Doublet | 2H | Ar-H (ortho to NH) |

| ~7.5 | Broad Singlet | 2H | NH₂ |

3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~181 | C=S |

| ~143 | Ar-C (C-NH) |

| ~133 | Ar-CH |

| ~120 | Ar-CH |

| ~119 | C≡N[6] |

| ~108 | Ar-C (C-CN) |

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (4-Cyanophenyl)thiourea.

Caption: Workflow for the synthesis of (4-Cyanophenyl)thiourea.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. aceschem.com [aceschem.com]

- 3. 4-CYANOPHENYLTHIOUREA | CAS: 3460-55-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Building Blocks | CymitQuimica [cymitquimica.com]

- 5. 3460-55-7(N-(4-Cyanophenyl)thiourea) | Kuujia.com [kuujia.com]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of (4-Cyanophenyl)thiourea

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of (4-Cyanophenyl)thiourea. The information is intended to support research, drug discovery, and development activities.

Physicochemical Properties

(4-Cyanophenyl)thiourea, with the molecular formula C₈H₇N₃S, is a derivative of thiourea featuring a cyanophenyl group. The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment. While experimental data for some properties of the parent compound are limited, data for related derivatives provide valuable insights.

Table 1: Physicochemical Properties of (4-Cyanophenyl)thiourea and Related Derivatives

| Property | (4-Cyanophenyl)thiourea | N-(4-cyanophenyl)-N'-phenylthiourea | (1E)-1-[1-amino-2-(2,6-dichlorophenyl)ethylidene]-3-(4-cyanophenyl)thiourea |

| Molecular Formula | C₈H₇N₃S | C₁₄H₁₁N₃S[1] | C₁₆H₁₂Cl₂N₄S[2] |

| Molecular Weight ( g/mol ) | 177.23 | 253.32[1] | 363.3[2] |

| Melting Point (°C) | Not available | 161-162[1] | Not available |

| Boiling Point (°C) | Not available | 415.1 ± 47.0 (Predicted)[1] | Not available |

| Density (g/cm³) | Not available | 1.28 ± 0.1 (Predicted)[1] | Not available |

| pKa | Not available | 11.92 ± 0.70 (Predicted)[1] | Not available |

| logP | Not available | Not available | 3.8 (Computed)[2] |

| Solubility | Thiourea is soluble in water, methanol, and ethanol. Its solubility generally increases with temperature[3][4][5]. Specific solubility data for (4-Cyanophenyl)thiourea is not readily available, but its polarity suggests solubility in polar organic solvents. | Not available | Not available |

Synthesis and Experimental Protocols

The synthesis of (4-Cyanophenyl)thiourea can be achieved through the reaction of 4-cyanophenyl isothiocyanate with ammonia. A general protocol for the synthesis of a similar compound, N-Cyano-N'-(4-chlorophenyl)thiourea, involves the reaction of the corresponding isothiocyanate with monosodium cyanamide[6]. Below is a proposed experimental protocol for the synthesis of (4-Cyanophenyl)thiourea.

Experimental Protocol: Synthesis of (4-Cyanophenyl)thiourea

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile in a suitable anhydrous solvent such as ethanol.

-

Isothiocyanate Formation: To this solution, add an equimolar amount of thiophosgene or a related reagent at room temperature to form 4-cyanophenyl isothiocyanate in situ. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Thiourea Formation: Once the isothiocyanate formation is complete, introduce a source of ammonia, such as an ethanolic ammonia solution, to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to facilitate the formation of the thiourea derivative.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (4-Cyanophenyl)thiourea.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: A workflow diagram for the synthesis of (4-Cyanophenyl)thiourea.

Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory effects[7][8][9]. The mechanisms of action are diverse and can involve disruption of cellular homeostasis and inhibition of key enzymes.

Antibacterial Activity

Thiourea derivatives have shown potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[7]. One study on a thiourea derivative, TD4, revealed that its antibacterial mechanism involves the disruption of NAD+/NADH homeostasis, which is crucial for bacterial metabolism and survival[7].

Caption: Proposed antibacterial mechanism via disruption of NAD+/NADH homeostasis.

Antifungal Activity

The antifungal properties of thiourea derivatives are associated with their ability to interfere with quorum sensing, a cell-to-cell communication mechanism in microorganisms[10]. By disrupting these signaling pathways, thiourea derivatives can inhibit fungal growth and biofilm formation.

Enzyme Inhibition

Phenylthiourea is a well-documented competitive inhibitor of phenoloxidase, a key enzyme in melanization[11][12]. This inhibitory action suggests that (4-Cyanophenyl)thiourea may also exhibit inhibitory effects on various enzymes due to its structural similarity. The evaluation of enzyme inhibition is a critical step in drug discovery.

Caption: A typical experimental workflow for assessing enzyme inhibition.

Conclusion

(4-Cyanophenyl)thiourea is a compound of significant interest due to the diverse biological activities exhibited by the broader class of thiourea derivatives. This guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and insights into its potential mechanisms of action. Further experimental validation of the predicted properties and detailed biological studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. chembk.com [chembk.com]

- 2. (1E)-1-[1-amino-2-(2,6-dichlorophenyl)ethylidene]-3-(4-cyanophenyl)thiourea | C16H12Cl2N4S | CID 5482427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. prepchem.com [prepchem.com]

- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of (4-Cyanophenyl)thiourea Derivatives: A Technical Guide

Disclaimer: Extensive searches for the crystal structure of (4-Cyanophenyl)thiourea did not yield any specific results. This guide therefore focuses on a closely related and well-characterized derivative, N-benzoyl-N′-(4′-cyanophenyl)thiourea , to provide a detailed example of the crystallographic analysis of this class of compounds. The methodologies and principles described herein are directly applicable to the study of other thiourea derivatives.

Introduction

Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and chemical synthesis. Their biological activity is often linked to their three-dimensional structure and the intricate network of intermolecular interactions they form in the solid state. Understanding the crystal structure of these compounds is therefore paramount for rational drug design and the development of new materials with tailored properties. This technical guide provides an in-depth overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of N-benzoyl-N′-(4′-cyanophenyl)thiourea.

Experimental Protocols

Synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea

The synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea is achieved through a multi-step process involving the formation of an aroyl isothiocyanate intermediate.

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

4-aminobenzonitrile

-

Acetone (dry)

Procedure:

-

A solution of benzoyl chloride and potassium thiocyanate in dry acetone is refluxed with stirring for approximately 30 minutes to form benzoyl isothiocyanate in situ.

-

To this solution, 4-aminobenzonitrile, also dissolved in dry acetone, is added.

-

The resulting reaction mixture is then refluxed for several hours.

-

After cooling, the mixture is poured into water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, yields pale-yellow crystals of N-benzoyl-N′-(4′-cyanophenyl)thiourea suitable for single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

High-quality single crystals of the synthesized compound are selected for X-ray diffraction analysis.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

Data Collection:

-

A selected crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at room temperature (approximately 296 K).

-

Data collection is typically performed using ω and φ scans.

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for N-benzoyl-N′-(4′-cyanophenyl)thiourea is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₅H₁₁N₃OS |

| Formula weight | 281.34 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 4.0684(3) Å |

| b | 12.3410(11) Å |

| c | 14.7486(13) Å |

| α | 69.009(3)° |

| β | 89.918(3)° |

| γ | 83.018(3)° |

| Volume | 685.52(10) ų |

| Z | 2 |

| Density (calculated) | 1.363 Mg/m³ |

| Absorption coefficient | 0.23 mm⁻¹ |

| F(000) | 292 |

| Reflections collected | 3430 |

| Independent reflections | 2170 [R(int) = 0.069] |

| Final R indices [I>2σ(I)] | R₁ = 0.064, wR₂ = 0.213 |

| R indices (all data) | R₁ = 0.093, wR₂ = 0.234 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1-C8 | 1.650(3) |

| O1-C7 | 1.220(3) |

| N1-C8 | 1.393(4) |

| N2-C8 | 1.348(4) |

| N2-C7 | 1.398(4) |

| N3-C12 | 1.462(4) |

| N3-C15 | 1.141(5) |

Table 3: Hydrogen Bond Geometry (Å, °)

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

| N2–H2···O1 | 0.86 | 1.90 | 2.646(3) | 144 |

| N1–H1···S1ⁱ | 0.86 | 2.58 | 3.414(3) | 163 |

| C5–H5···S1ⁱⁱ | 0.93 | 2.90 | 3.794(4) | 161 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1, -y, -z+1

Visualization of Workflows and Interactions

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of N-benzoyl-N′-(4′-cyanophenyl)thiourea.

Molecular Packing and Hydrogen Bonding

The crystal packing of N-benzoyl-N′-(4′-cyanophenyl)thiourea is stabilized by a network of intra- and intermolecular hydrogen bonds, forming a dimeric structure.

Structural Commentary

The single-crystal X-ray diffraction study of N-benzoyl-N′-(4′-cyanophenyl)thiourea reveals a triclinic crystal system with the space group P-1. The molecular structure is characterized by the presence of a benzoyl group and a 4-cyanophenyl group attached to the thiourea core.

The C=S and C=O bond lengths are consistent with double bond character. A significant feature of the molecular conformation is an intramolecular N-H···O hydrogen bond, which results in the formation of a pseudo-six-membered ring. This interaction contributes to the planarity of the molecule.

In the crystal lattice, molecules are linked into centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. These dimers are further connected by weaker C-H···S interactions, creating a robust three-dimensional supramolecular architecture. The presence of these hydrogen bonds plays a crucial role in stabilizing the crystal packing.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of N-benzoyl-N′-(4′-cyanophenyl)thiourea, serving as a detailed proxy for the analysis of (4-Cyanophenyl)thiourea. The detailed experimental protocols, tabulated crystallographic data, and visualizations of the experimental workflow and intermolecular interactions offer valuable insights for researchers in medicinal chemistry and materials science. The structural information elucidated through single-crystal X-ray diffraction is fundamental for understanding the structure-property relationships of this important class of compounds and for the design of new molecules with enhanced biological or material properties.

spectroscopic data (NMR, IR, MS) of (4-Cyanophenyl)thiourea

An In-depth Technical Guide to the Spectroscopic Profile of (4-Cyanophenyl)thiourea

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Cyanophenyl)thiourea, tailored for researchers, scientists, and professionals in drug development. This document presents key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

-

IUPAC Name: (4-Cyanophenyl)thiourea

-

Molecular Formula: C₈H₇N₃S[1]

-

Molecular Weight: 177.22 g/mol [1]

-

CAS Number: 3460-55-7[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (4-Cyanophenyl)thiourea and its derivatives. Data for closely related compounds are included for comparative reference, as they provide characteristic signals for the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Reference Compound | Reported Chemical Shift (δ, ppm) in DMSO-d₆ | Citation |

| N-H (Thiourea) | ~9.5 - 12.0 (broad signals) | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 12.70, 11.69 | [2] |

| Aromatic C-H | ~7.5 - 8.3 (multiplet) | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 7.50 - 8.30 | [2] |

| -NH₂ (Thiourea) | ~7.2 (broad signal) | Thiourea | ~7.2 | [3] |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Reference Compound | Reported Chemical Shift (δ, ppm) in DMSO-d₆ | Citation |

| C=S (Thiocarbonyl) | ~180 | Thiourea | 181.95 | [3] |

| C≡N (Nitrile) | ~119 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 119.2 | [2] |

| Aromatic C | ~108 - 151 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 108.6 - 142.7 | [2] |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference Compound | Reported Wavenumber (cm⁻¹) | Citation |

| N-H | Stretching | ~3200 - 3400 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 3229 | [2] |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 3030 | [2] |

| C≡N (Nitrile) | Stretching | ~2220 - 2230 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 2223 | [2] |

| N-H | Bending | ~1590 - 1620 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 1592 | [2] |

| C=S | Stretching | ~1080 - 1270 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea | 1262 (N-C=S), 834 (C=S) | [2] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Ion | m/z (Expected) | Fragmentation | Reference Compound | Observed m/z | Citation |

| [M]+ | 177 | Molecular Ion | (4-Cyanophenyl)thiourea | - | |

| [M - NH₃]+ | 160 | Loss of Ammonia | - | - | |

| [C₇H₄N₂S]+ | 148 | Fragmentation of thiourea moiety | - | - | |

| [C₇H₅N₂]+ | 117 | 4-aminobenzonitrile fragment | - | - | |

| [C₆H₄CN]+ | 102 | Cyanophenyl cation | - | - |

Experimental Protocols

Synthesis of (4-Cyanophenyl)thiourea Derivatives

A general and efficient method for synthesizing N-aroyl-N′-(4′-cyanophenyl)thioureas involves a one-pot reaction.[4]

-

Preparation of Isothiocyanate: A mixture of an appropriate aroyl chloride (e.g., p-methoxybenzoyl chloride, 2.0 eq.) and potassium thiocyanate (2.0 eq.) is stirred in dry acetone (20 mL) at room temperature for 30 minutes. This step generates the corresponding aroyl isothiocyanate in situ.

-

Thiourea Formation: 4-aminobenzonitrile (2.0 eq.) dissolved in dry acetone is added to the reaction mixture.

-

Reaction and Isolation: The mixture is heated to reflux for 2-5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured onto crushed ice to precipitate the product. The solid is then filtered, washed with water, and dried to yield the N-aroyl-N′-(4′-cyanophenyl)thiourea derivative.[4]

Caption: General workflow for the synthesis of (4-Cyanophenyl)thiourea derivatives.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at 300 MHz or higher. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as the internal standard.[4]

-

IR Spectroscopy: FT-IR spectra are recorded using an FT-IR spectrophotometer. Samples are prepared as KBr discs.[4]

-

Mass Spectrometry: Mass spectra are obtained using an LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is often performed in multiple-reaction monitoring (MRM) mode to enhance sensitivity and selectivity.[5]

Key Structural Interpretations

NMR Spectra

In the ¹H NMR spectrum, the protons of the N-H groups in the thiourea moiety are expected to appear as broad singlets at a high chemical shift (downfield), typically between 9.5 and 12.7 ppm, due to their acidic nature and hydrogen bonding. The aromatic protons on the cyanophenyl ring will appear as a multiplet in the aromatic region (7.5-8.3 ppm).

In the ¹³C NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears around 180-182 ppm. The nitrile carbon (C≡N) signal is found at approximately 119 ppm.

IR Spectrum

The IR spectrum provides clear evidence for key functional groups. A sharp, strong absorption band around 2223-2225 cm⁻¹ is characteristic of the C≡N stretching vibration. The N-H stretching vibrations of the thiourea group are observed as one or more bands in the 3200-3400 cm⁻¹ region. The C=S bond typically shows weaker absorptions at lower wavenumbers.

Mass Spectrum Fragmentation

The mass spectrum provides information on the molecular weight and structural fragments of the molecule. The molecular ion peak ([M]+) is expected at m/z 177. A logical fragmentation pathway involves the initial loss of ammonia or cleavage of the thiourea group, leading to characteristic fragment ions.

Caption: Proposed fragmentation pathway for (4-Cyanophenyl)thiourea in Mass Spectrometry.

References

solubility of (4-Cyanophenyl)thiourea in different solvents

An In-Depth Technical Guide to the Solubility of (4-Cyanophenyl)thiourea

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is fundamental to its application. This guide provides a comprehensive overview of the solubility of (4-Cyanophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted solubility based on chemical principles, detailed experimental protocols for its determination, and relevant biological context.

Introduction to (4-Cyanophenyl)thiourea

(4-Cyanophenyl)thiourea belongs to the thiourea class of compounds, which are characterized by the presence of a CSN₂ core. Thioureas are analogs of ureas where the oxygen atom is replaced by a sulfur atom.[1] This substitution significantly influences the molecule's chemical properties and biological activities. The structure of (4-Cyanophenyl)thiourea includes a polar thiourea group capable of acting as both a hydrogen bond donor and acceptor, a rigid phenyl ring, and a polar cyano (-C≡N) group.[1][2] These structural features dictate its interactions with various solvents and its potential biological targets. Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4]

Solubility Profile of (4-Cyanophenyl)thiourea

Data Presentation: Predicted Solubility of (4-Cyanophenyl)thiourea

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The thiourea and cyano groups can form hydrogen bonds with protic solvents. However, the hydrophobic phenyl ring will limit extensive solubility in water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Moderate to High | These solvents can accept hydrogen bonds from the N-H groups of the thiourea and have dipole-dipole interactions with the cyano and thiocarbonyl groups. DMSO is often a good solvent for many thiourea derivatives. |

| Non-Polar | Hexane, Toluene | Very Low | The overall polarity of (4-Cyanophenyl)thiourea is too high for significant interaction with non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Low | These solvents have intermediate polarity and may show some ability to dissolve the compound, but high solubility is not expected. |

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a crystalline solid is the shake-flask method.[5][6] This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.

Shake-Flask Method

Objective: To determine the equilibrium solubility of (4-Cyanophenyl)thiourea in a given solvent at a specific temperature.

Materials:

-

(4-Cyanophenyl)thiourea (crystalline solid)

-

Solvent of interest (e.g., ethanol)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

-

Preparation: Add an excess amount of crystalline (4-Cyanophenyl)thiourea to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.[6]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration.[7] This step must be performed carefully to avoid any undissolved particles in the collected supernatant.

-

Sample Preparation for Analysis: Withdraw a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Determine the concentration of (4-Cyanophenyl)thiourea in the diluted solution using a calibrated analytical method.

-

UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).[8][9][10] Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.[11][12] Inject the diluted sample and calculate its concentration based on the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of (4-Cyanophenyl)thiourea in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Biological Relevance and Signaling Pathway

Thiourea derivatives are known to interact with various biological targets, often through hydrogen bonding and other non-covalent interactions.[13] One of the well-documented activities of certain thiourea derivatives is the inhibition of carbonic anhydrases (CAs).[11] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[14][15] These enzymes play crucial roles in various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[14][16]

Inhibition of carbonic anhydrase is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[16][17] The general mechanism of action for CA inhibitors involves binding to the zinc ion in the enzyme's active site, which is essential for its catalytic activity.[18]

Mandatory Visualization: Carbonic Anhydrase Inhibition Pathway

Caption: General mechanism of carbonic anhydrase inhibition.

Conclusion

While specific quantitative solubility data for (4-Cyanophenyl)thiourea remains to be extensively published, this guide provides a robust framework for its study. The predicted solubility profile suggests that polar aprotic solvents are likely to be most effective for its dissolution. The detailed experimental protocol for the shake-flask method offers a reliable means to quantify its solubility in various solvents. Furthermore, the potential for (4-Cyanophenyl)thiourea and its derivatives to act as enzyme inhibitors, such as for carbonic anhydrase, highlights its relevance in drug discovery and development. The provided diagram illustrates a key biological pathway that can be a starting point for further investigation into the pharmacological applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. mt.com [mt.com]

- 9. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 10. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 16. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 17. lecturio.com [lecturio.com]

- 18. How many carbonic anhydrase inhibition mechanisms exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of (4-Cyanophenyl)thiourea

This technical guide provides a comprehensive overview of (4-Cyanophenyl)thiourea, a molecule of interest in chemical synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Chemical Identity and Properties

(4-Cyanophenyl)thiourea, also known as N-(4-Cyanophenyl)thiourea, is an aromatic thiourea derivative. The core structure consists of a phenyl ring substituted with a cyano group and a thiourea moiety.

Table 1: Chemical and Physical Properties of N-(4-Cyanophenyl)thiourea

| Property | Value | Reference |

| CAS Number | 3460-55-7 | [1][2] |

| Molecular Formula | C8H7N3S | [1][2] |

| Molecular Weight | 177.22 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | 98% | [2] |

| InChI | InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | [2] |

| InChIKey | LFMJROANUIRGBS-UHFFFAOYSA-N | [2] |

Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives can be achieved through various established chemical reactions. A general and widely used method involves the reaction of an isothiocyanate with a primary or secondary amine.

Experimental Protocol: General Synthesis of N,N'-disubstituted Thioureas

A common laboratory-scale synthesis involves the reaction between an amine and an isothiocyanate. For the synthesis of N-aroyl-N′-(4′-cyanophenyl)thioureas, a high-yield two-step process has been described. Initially, aroyl isothiocyanates are generated in situ from the corresponding aroyl chlorides and a thiocyanate salt. These reactive intermediates are then treated with 4-aminobenzonitrile to yield the desired N-aroyl-N′-(4′-cyanophenyl)thiourea.[3][4]

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to achieve high purity. Characterization of the synthesized compound is performed using various spectroscopic methods, including FT-IR, 1H-NMR, and 13C-NMR, along with elemental analysis.[3]

Logical Workflow for Synthesis and Characterization

Caption: Workflow for thiourea synthesis.

Spectroscopic Data

The structural elucidation of (4-Cyanophenyl)thiourea and its derivatives relies heavily on spectroscopic techniques.

Table 2: Key Spectroscopic Data for a Representative N-aroyl-N′-(4′-cyanophenyl)thiourea

| Spectroscopic Technique | Key Signals and Assignments | Reference |

| FT-IR (cm⁻¹) | ~3229 (N-H stretch), ~2223 (C≡N), ~1662 (C=O), ~1592 (N-H bend), ~834 (C=S) | [3] |

| ¹H-NMR (δ, ppm) | ~12.70 and ~11.69 (N-H protons of thiourea), 7.50–8.30 (aromatic protons) | [3] |

| ¹³C-NMR | Signals corresponding to carbonyl, thiocarbonyl, nitrile, and aromatic carbons. | [3] |

Note: The data presented is for N-benzoyl-N′-(4′-cyanophenyl)thiourea as a representative example.[3]

Biological and Medicinal Chemistry Relevance

Thiourea derivatives are a class of compounds known for a wide range of biological activities, making them attractive scaffolds in drug discovery.[5] Their applications span various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition.[5][6]

The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and coordinate with metal ions, which allows them to interact with biological targets such as enzymes and receptors.[6] For instance, some thiourea derivatives have been investigated as inhibitors of enzymes like thyroid peroxidase, which is involved in thyroid hormone synthesis.[7]

Potential Signaling Pathway Interactions

While specific signaling pathways for (4-Cyanophenyl)thiourea are not extensively documented in the provided search results, related compounds have been studied for their anticancer properties. For example, thiazole derivatives containing a 4-cyanophenyl group have shown efficacy against cancer cell lines, with preliminary experiments suggesting inhibition of the ERK1/2 pathway.[8] The ERK pathway is a critical component of the MAPK/ERK signaling cascade, which regulates cell proliferation, survival, and differentiation.

Caption: Potential inhibition of the MAPK/ERK pathway.

The diverse biological activities of thiourea derivatives underscore their potential as lead compounds in drug development. Further research into the specific mechanisms of action and structure-activity relationships of (4-Cyanophenyl)thiourea and related compounds is warranted.

References

- 1. N-(4-Cyanophenyl)thiourea|3460-55-7-SinoStandards Bio-Tech [sinostandards.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of Substituted Thiourea Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their biological and chemical properties are profoundly influenced by the phenomenon of thione-thiol tautomerism. This technical guide provides an in-depth analysis of the tautomeric forms of substituted thiourea derivatives, focusing on their structural characteristics, spectroscopic signatures, and the computational methods used for their study. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, along with a discussion on the implications of tautomerism for their biological activity, particularly in the context of enzyme inhibition.

Introduction

Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. These compounds can exist in two primary tautomeric forms: the thione form and the thiol form (also known as the isothiourea form). This equilibrium is a dynamic process involving the migration of a proton from a nitrogen atom to the sulfur atom, accompanied by a rearrangement of the pi-electron system.

The thione form is generally the more stable and predominant tautomer under most conditions. However, the position of the tautomeric equilibrium can be influenced by several factors, including the nature of the substituents on the nitrogen atoms, the polarity of the solvent, temperature, and pH. Understanding and controlling this equilibrium is crucial, as the different tautomers can exhibit distinct chemical reactivity and biological activity. For instance, the ability of thiourea derivatives to act as hydrogen bond donors and acceptors, as well as their metal-chelating properties, are directly related to their tautomeric state.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the tautomeric forms of substituted thiourea derivatives, equipping them with the knowledge to better design and utilize these compounds in their respective fields.

Structural Analysis of Tautomeric Forms

The most definitive method for determining the structure of molecules in the solid state is single-crystal X-ray diffraction. For substituted thiourea derivatives, crystallographic studies almost invariably show the molecule to exist in the thione form. The structural parameters of the thiol form, due to its general instability in the solid state, are typically determined using computational methods.

N-phenylthiourea is a representative example used here to illustrate the structural differences between the thione and thiol tautomers.

Quantitative Structural Data

The following tables summarize key bond lengths, bond angles, and dihedral angles for the thione and thiol tautomers of N-phenylthiourea. The data for the thione form is derived from experimental X-ray crystallography, while the data for the thiol form is obtained from Density Functional Theory (DFT) calculations.

Table 1: Comparison of Key Bond Lengths (Å) for N-phenylthiourea Tautomers

| Bond | Thione Form (Experimental - X-ray) | Thiol Form (Computed - DFT) |

| C=S / C-S | 1.650 | 1.75 (C-SH) |

| C-N1 | 1.394 | 1.30 (C=N1) |

| C-N2 | 1.316 | 1.38 (C-N2H2) |

| S-H | - | 1.35 |

Table 2: Comparison of Key Bond Angles (°) for N-phenylthiourea Tautomers

| Angle | Thione Form (Experimental - X-ray) | Thiol Form (Computed - DFT) |

| N1-C-N2 | 117.5 | 120.1 |

| N1-C-S | 121.3 | 115.8 (N1-C-SH) |

| N2-C-S | 121.2 | 124.1 (N2-C-SH) |

| C-S-H | - | 98.5 |

Table 3: Comparison of Key Dihedral Angles (°) for N-phenylthiourea Tautomers

| Dihedral Angle | Thione Form (Experimental - X-ray) | Thiol Form (Computed - DFT) |

| H-N1-C-S | 180 (approx.) | - |

| H-N2-C-S | 0 (approx.) | 180 (approx.) |

| C-N1-C-S | 180 (approx.) | 180 (approx.) |

| N1-C-S-H | - | 180 (approx.) |

Spectroscopic Characterization

Various spectroscopic techniques are employed to study the tautomeric equilibrium of substituted thiourea derivatives in solution.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomerism. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs significantly between the thione and thiol forms.

-

¹H NMR: The protons on the nitrogen atoms of the thione form typically appear as broad signals due to quadrupole broadening and chemical exchange. In the thiol form, the disappearance of an N-H proton signal and the appearance of a new S-H proton signal would be indicative of tautomerization.

-

¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) in the thione form is highly characteristic and typically appears in the range of 180-200 ppm. Upon tautomerization to the thiol form, this carbon becomes part of a C=N double bond, and its chemical shift is expected to move upfield to the 150-160 ppm range.

-

¹⁵N NMR: The nitrogen chemical shifts are also indicative of the tautomeric form. In the thione form, the nitrogen atoms are sp² hybridized, whereas in the thiol form, one nitrogen becomes sp² hybridized (in the C=N bond) and the other remains sp² but in a different electronic environment.

Table 4: Experimental and Computed NMR Chemical Shifts (ppm) for N-phenylthiourea Tautomers

| Nucleus | Thione Form (Experimental in DMSO-d6)[1] | Thiol Form (Computed) |

| ¹H (NH) | 9.70, 7.40 | N/A |

| ¹H (SH) | N/A | ~4.5 - 5.5 |

| ¹³C (C=S/C-S) | ~182 | ~155 |

| ¹⁵N | ~80, ~100 | ~150, ~90 |

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to quantify the ratio of tautomers in solution. The thione form typically exhibits a strong π→π* transition in the range of 230-260 nm and a weaker n→π* transition at longer wavelengths. The thiol form has a different chromophore and will absorb at different wavelengths. By monitoring the changes in the absorption spectrum with solvent polarity or temperature, the tautomeric equilibrium constant can be estimated.

Computational Studies

Quantum chemical calculations are invaluable for studying the tautomerism of thiourea derivatives, especially for characterizing the less stable thiol tautomer and the transition state connecting the two forms.

Relative Energies of Tautomers

Density Functional Theory (DFT) is a commonly used method to calculate the relative energies of the tautomers. These calculations consistently show that the thione form is more stable than the thiol form. The energy difference depends on the substituents and the solvent.

Table 5: Calculated Relative Energies (ΔE) of N-phenylthiourea Tautomers

| Medium | ΔE (E_thiol - E_thione) (kcal/mol) | Predominant Form |

| Gas Phase | 8 - 12 | Thione |

| Non-polar (e.g., Toluene) | 7 - 10 | Thione |

| Polar (e.g., Water) | 5 - 8 | Thione |

The data indicates that while the thione form is always more stable, polar solvents can slightly reduce the energy difference, thereby increasing the population of the thiol tautomer at equilibrium.

Tautomerism and Biological Activity: Acetylcholinesterase Inhibition

The biological activity of substituted thiourea derivatives can be highly dependent on their tautomeric form, as this determines the molecule's shape, hydrogen bonding capabilities, and overall electronic properties, which are crucial for receptor binding. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine and a key target in the treatment of Alzheimer's disease.[2][3][4]

The active site of AChE contains a catalytic triad (Ser203, His447, and Glu334) and a peripheral anionic site.[5][6] The binding of inhibitors to this site is governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The thione and thiol tautomers of a substituted thiourea derivative present different functionalities to the enzyme's active site, potentially leading to different binding affinities and inhibitory potencies.

Below is a logical diagram illustrating how the tautomeric equilibrium of a substituted thiourea derivative can influence its interaction with the AChE active site.

Caption: Tautomeric influence on AChE inhibition.

This diagram illustrates that the thione tautomer, with its C=S group acting as a hydrogen bond acceptor and its N-H groups as hydrogen bond donors, may have a more favorable interaction with the amino acid residues in the AChE active site, leading to potent inhibition. Conversely, the thiol tautomer, with a different arrangement of hydrogen bond donors and acceptors, might not bind as effectively, resulting in reduced or no inhibition. Therefore, designing thiourea derivatives that predominantly exist in the thione form in a physiological environment could be a key strategy for developing effective AChE inhibitors.

Experimental Protocols

Synthesis of Substituted Thiourea Derivatives

A general and environmentally friendly method for the synthesis of unsymmetrical N,N'-disubstituted thioureas involves the reaction of an amine with carbon disulfide in an aqueous medium.

Materials:

-

Primary amine (e.g., aniline)

-

Secondary amine (e.g., diethylamine)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in water.

-

Cool the solution in an ice bath and add sodium hydroxide (1.0 eq.).

-

Slowly add carbon disulfide (1.0 eq.) dropwise with vigorous stirring. Allow the reaction to stir for 1-2 hours at room temperature to form the sodium dithiocarbamate salt.

-

To this solution, add the primary amine (1.0 eq.).

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted thiourea derivative.

-

Characterize the final product by melting point, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

X-ray Crystallography for Structural Determination

Procedure:

-

Crystal Growth: Grow single crystals of the synthesized thiourea derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or dichloromethane/hexane).

-

Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the electron density. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.[7][8][9][10]

NMR Spectroscopy for Tautomeric Analysis

Procedure:

-

Sample Preparation: Prepare NMR samples by dissolving a known concentration of the thiourea derivative in various deuterated solvents of differing polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

Standard Spectra Acquisition: Acquire standard ¹H, ¹³C, and ¹⁵N NMR spectra at room temperature for each sample.

-

Variable Temperature (VT) NMR: For a sample in a suitable solvent (e.g., DMSO-d₆), acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 373 K in 10 K increments).[11][12][13][14] Changes in the chemical shifts and the coalescence of peaks can provide information about the dynamics of the tautomeric equilibrium and allow for the calculation of the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the equilibrium.

-

Data Analysis: Analyze the chemical shifts and integration of the signals corresponding to each tautomer (if observable) to determine their relative populations at different conditions. For the ¹³C spectrum, pay close attention to the chemical shift of the C=S carbon.

Computational Chemistry Protocol

Software: Gaussian 16 or a similar quantum chemistry software package.

Procedure:

-

Structure Building: Build the initial 3D structures of the thione and thiol tautomers of the desired substituted thiourea derivative using a molecular modeling program (e.g., GaussView).

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set.

-

The Opt Freq keywords in Gaussian will perform both optimization and frequency calculations. The absence of imaginary frequencies in the output will confirm that the optimized structure is a true minimum on the potential energy surface.

-

-

Solvation Effects:

-

To model the effect of a solvent, perform the geometry optimization in the presence of a solvent continuum using a model like the Polarizable Continuum Model (PCM). This is done by adding the SCRF=(PCM, Solvent=solvent_name) keyword to the input file.

-

-

NMR Chemical Shift Calculation:

-

Using the optimized geometries, perform NMR chemical shift calculations using the Gauge-Independent Atomic Orbital (GIAO) method. The keyword in Gaussian is NMR. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

-

-

Data Analysis: Extract the optimized geometries (bond lengths, angles, dihedrals), relative energies (corrected for zero-point vibrational energy), and calculated NMR chemical shifts from the output files for comparison with experimental data.

Conclusion

The thione-thiol tautomerism of substituted thiourea derivatives is a fundamental aspect of their chemistry that significantly impacts their structure, reactivity, and biological function. While the thione form is generally more stable, the tautomeric equilibrium can be influenced by substituents and the surrounding environment. A thorough understanding of this phenomenon, achieved through a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, and complemented by computational studies, is essential for the rational design of novel thiourea derivatives with tailored properties for applications in drug discovery and materials science. The detailed protocols provided in this guide offer a practical framework for researchers to explore and harness the rich chemistry of these versatile molecules.

References

- 1. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]

- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]

- 3. Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of Chiral Thioureas as Anticholinesterase Inhibitors Using Enantiopure α-Methylbenzylamines: Synthesis, Enzyme Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. rigaku.com [rigaku.com]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Technical Guide to the Synthesis of Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the core methodologies for synthesizing thiourea and its derivatives. Thiourea-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the primary synthetic routes, providing experimental protocols, quantitative data, and mechanistic insights to aid researchers in this field.

Synthesis from Ammonium Thiocyanate

The thermal isomerization of ammonium thiocyanate is a classical method for the preparation of unsubstituted thiourea. This reaction involves heating ammonium thiocyanate, which exists in equilibrium with thiourea.[1] The equilibrium nature of this reaction often leads to challenges in achieving high yields, as the separation of thiourea from the unreacted starting material can be problematic.[1]

Reaction Mechanism

The process involves an equilibrium between ammonium thiocyanate and thiourea, which is shifted towards the product at elevated temperatures.[1] Studies have suggested that ammonia can act as a catalyst, potentially lowering the isomerization temperature and improving the yield of thiourea.[2]

Experimental Protocol

A common laboratory procedure involves melting ammonium thiocyanate and maintaining it at a high temperature for several hours.[3]

Materials:

-

Ammonium thiocyanate (NH₄SCN)

Procedure:

-

50 g of ammonium thiocyanate is placed in a round-bottom flask and melted in a paraffin bath.

-

The molten mass is maintained at a temperature of 140-145°C for 5-6 hours.

-

After cooling, the solidified melt is powdered and triturated with half its weight of cold water to dissolve the unreacted ammonium thiocyanate.

-

The remaining solid is collected and recrystallized from hot water to yield pure thiourea as colorless, silky needles.[3]

Quantitative Data

| Starting Material | Temperature (°C) | Time (h) | Yield | Purity | Reference |

| Ammonium Thiocyanate | 140-145 | 5-6 | 14-16% | High after recrystallization | [3] |

| Ammonium Thiocyanate with NH₃ catalyst | >145 | Not specified | Improved | Not specified | [2] |

Synthesis from Isothiocyanates and Amines

The reaction of isothiocyanates with primary or secondary amines is one of the most versatile and widely used methods for the synthesis of N,N'-disubstituted thioureas. This reaction is a straightforward and generally high-yielding nucleophilic addition.[4][5]

Reaction Mechanism

The synthesis proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable thiourea product.[3][4] This reaction is often considered a "click-type" reaction due to its efficiency and simplicity.[4]

Experimental Protocol

A general procedure for the synthesis of an N,N'-disubstituted thiourea in solution is as follows:[4]

Materials:

-

Substituted Amine (1.0 mmol)

-

Substituted Isothiocyanate (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 1-2 hours), the solvent is removed under reduced pressure.

-

The resulting solid can be purified by recrystallization if necessary.[4]

Quantitative Data

This method is known for its high yields with a wide range of substrates.

| Isothiocyanate | Amine | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenyl isothiocyanate | Benzylamine | Not specified | Not specified | Not specified | >95 | [6] |

| Benzyl isothiocyanate | Aniline | Not specified | Not specified | Not specified | >95 | [6] |

| (1-Isothiocyanatoethyl)benzene | n-Butylamine | DCM | Room Temp. | Not specified | High | [6] |

| 4-Chlorophenyl isothiocyanate | 4-Anisidine | Manual Grinding | Room Temp. | 5-40 min | 89-98 | [7] |

| 4-Bromophenyl isothiocyanate | Various anilines | Manual Grinding | Room Temp. | 5-40 min | 89-98 | [7] |

Synthesis from Cyanamide and Hydrogen Sulfide

The reaction of cyanamide or its salts (like calcium cyanamide) with hydrogen sulfide is a common industrial method for producing thiourea.[8][9] This process can be carried out in a slurry and can be adapted for continuous production.[10]

Reaction Mechanism

The overall reaction involves the addition of hydrogen sulfide to the nitrile group of cyanamide. When using calcium cyanamide, the process often involves the formation of calcium hydrosulfide as an intermediate.[11] Carbon dioxide is sometimes used to facilitate the reaction and precipitate calcium as calcium carbonate.

Experimental Protocol

A two-stage process for the production of thiourea from calcium cyanamide and hydrogen sulfide is described in the patent literature.[10]

Materials:

-

Calcium cyanamide (CaCN₂)

-

Hydrogen sulfide (H₂S)

-

Water

Procedure: Stage 1:

-

An aqueous suspension of calcium cyanamide is prepared.

-

Hydrogen sulfide is introduced into the suspension at a temperature below 80°C (advantageously 40-60°C) under reduced pressure.[10]

Stage 2:

-

The resulting mixture is then further reacted at a temperature of 60-100°C under approximately normal atmospheric pressure to complete the reaction.[10]

-

The thiourea solution is then separated from the solid byproducts by filtration, and the product is isolated by crystallization.

Quantitative Data

| Starting Materials | Temperature (°C) | Pressure | Yield (%) | Reference |

| Calcium Cyanamide, H₂S | Stage 1: <80, Stage 2: 60-100 | Stage 1: Reduced, Stage 2: Atmospheric | High (Industrial Process) | [10] |

| Calcium Cyanamide, H₂S, CO₂ | Ambient to 80 | Atmospheric | 66.0 - 69.05 | [11] |

| Calcium Cyanamide, H₂S, CO₂ (with mother liquor recycle) | Not specified | Not specified | 90.47 (conversion) | [12] |

Synthesis from Carbon Disulfide and Amines

The reaction of carbon disulfide with amines provides a versatile route to both symmetrical and unsymmetrical thioureas. This method proceeds through the formation of a dithiocarbamate intermediate.[7]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate salt. This intermediate can then react with another amine to produce the thiourea. For the synthesis of unsymmetrical thioureas, the reaction can be performed in a one-pot, three-component fashion.[13][14]

Experimental Protocol for Unsymmetrical Thioureas

A one-pot synthesis of unsymmetrical thioureas can be performed as follows:[13]

Materials:

-

Amine 1 (e.g., 2-naphthylamine, 0.2 mmol)

-

Carbon disulfide (1.2 equiv., 0.24 mmol)

-

Amine 2 (e.g., diethylamine, 1.2 equiv., 0.24 mmol)

-

Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

-

A mixture of Amine 1, carbon disulfide, and Amine 2 in DMSO is stirred in a glass tube at 70°C.

-

The reaction is monitored and typically completes within 1-12 hours.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried, filtered, and concentrated to yield the product.[13]

Quantitative Data

| Amine 1 | Amine 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Naphthylamine | Diethylamine | DMSO | 70 | 1 | 95 | [13] |

| 2-Naphthylamine | Pyrrolidine | DMSO | 70 | 1 | 96 | [13] |

| 2-Naphthylamine | Benzylamine | DMSO | 70 | 1 | 85 | [13] |

| 3-Aminoquinoline | Diethylamine | DMSO | 70 | 1 | 89 | [13] |

| Aniline | Benzylamine | DMSO | 70 | 1 | 94 | [13] |

References

- 1. Thiourea - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiourea [chemeurope.com]

- 9. Thiourea is mainly produced by the following methods-Jinnuo Chemical_Specializing in chemical production [jinnuo-chem.com]

- 10. US3723522A - Production of thiourea - Google Patents [patents.google.com]

- 11. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]

- 12. US20030060662A1 - Process for the preparation of thiourea - Google Patents [patents.google.com]

- 13. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Advent and Evolution of Cyanophenyl-Containing Thioureas: A Technical Guide for Drug Discovery

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold in Medicinal Chemistry

Introduction

The journey of drug discovery is often marked by the identification and optimization of specific chemical scaffolds that exhibit promising biological activities. Among these, the cyanophenyl-containing thiourea moiety has emerged as a particularly fruitful area of research, leading to the development of potent inhibitors of various cellular processes, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the discovery and history of cyanophenyl-containing thioureas, detailing their synthesis, key structure-activity relationships (SAR), and mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document aims to be a core resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

A Historical Perspective: From Thiourea's Roots to a Targeted Therapeutic Approach

The story of cyanophenyl-containing thioureas is built upon the broader history of thiourea and its derivatives in medicinal chemistry. Thiourea itself, a simple organosulfur compound, has been known for its diverse biological properties for over a century.[1][2][3] Early investigations in the 20th century revealed the antitubercular and antithyroid activities of certain thiourea derivatives, laying the groundwork for their exploration as therapeutic agents.[4]

The modern era of drug discovery, however, has seen a more targeted approach. The rise of molecular biology and a deeper understanding of the signaling pathways that drive diseases like cancer have enabled the rational design of enzyme inhibitors. A pivotal moment in this field was the development of diaryl ureas and thioureas as kinase inhibitors. Sorafenib, a diaryl urea, was a landmark achievement, demonstrating that targeting key kinases in proliferative signaling pathways, such as the RAF/MEK/ERK cascade, could be a successful anticancer strategy.[5]

Building on this foundation, medicinal chemists began to explore the isosteric replacement of the urea oxygen with a sulfur atom, leading to the investigation of thiourea analogs. The introduction of the cyanophenyl group was a significant breakthrough. This moiety, with its specific electronic and steric properties, was found to often enhance binding affinity and selectivity for various kinase targets. The initial discovery and subsequent exploration of cyanophenyl-containing thioureas as potent kinase inhibitors marked a significant step forward in the development of targeted cancer therapies.

Synthesis of Cyanophenyl-Containing Thioureas: A General Protocol

The synthesis of N,N'-disubstituted thioureas, including those containing a cyanophenyl group, is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine.[6][7] This versatile and generally high-yielding reaction allows for the facile generation of a diverse library of compounds for structure-activity relationship studies.

General Synthetic Scheme

The fundamental synthetic route involves the reaction of a cyanophenyl isothiocyanate with an appropriate amine or, conversely, the reaction of an isothiocyanate with a cyano-substituted aniline. A common method involves the in-situ generation of an aroyl isothiocyanate from an aroyl chloride and a thiocyanate salt, which then reacts with a cyanoaniline.[6]

Detailed Experimental Protocol: Synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea

This protocol provides a detailed method for the synthesis of a representative cyanophenyl-containing thiourea, N-benzoyl-N′-(4′-cyanophenyl)thiourea.[6]

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

4-Cyanoaniline

-

Acetone (anhydrous)

-

Ethanol

Procedure:

-

Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.40 g, 10 mmol) and potassium thiocyanate (0.97 g, 10 mmol) in 20 mL of anhydrous acetone is refluxed with stirring for 30 minutes. The reaction mixture will form a white precipitate of potassium chloride.

-

Reaction with 4-Cyanoaniline: After cooling the mixture to room temperature, a solution of 4-cyanoaniline (1.18 g, 10 mmol) in 20 mL of acetone is added dropwise over approximately 15 minutes with continuous stirring.

-

Precipitation and Isolation: The reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate (the thiourea product) is collected by vacuum filtration.

-

Purification: The crude product is washed with water and then recrystallized from ethanol to yield the pure N-benzoyl-N′-(4′-cyanophenyl)thiourea.

Characterization:

-

Appearance: White solid

-

FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching, C≡N stretching, and C=S stretching.

-

¹H NMR (DMSO-d₆, δ ppm): Resonances corresponding to the aromatic protons and the two N-H protons of the thiourea linkage. The N-H protons typically appear as two distinct singlets at high chemical shifts (e.g., ~11.7 and ~12.7 ppm).[6]

-

¹³C NMR (DMSO-d₆, δ ppm): Signals for the aromatic carbons, the cyano carbon (around 119 ppm), the carbonyl carbon, and the thiocarbonyl carbon (C=S) which is typically observed downfield (e.g., ~180 ppm).[6][8]

Biological Activity and Therapeutic Potential

Cyanophenyl-containing thioureas have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[9][10] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

Anticancer Activity: Targeting Kinase Signaling Cascades

The diaryl urea and thiourea scaffold is a well-established pharmacophore for kinase inhibitors. These compounds typically act as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The cyanophenyl group often plays a crucial role in occupying a hydrophobic pocket within the ATP-binding site, contributing to the compound's potency and selectivity.

The RAF/MEK/ERK Signaling Pathway:

A primary target for many diaryl (thio)urea derivatives is the RAF/MEK/ERK pathway (also known as the MAPK pathway).[11][12] This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in BRAF and RAS, are common drivers of various cancers. By inhibiting RAF kinases (A-RAF, B-RAF, C-RAF), cyanophenyl-containing thioureas can block the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

The anticancer efficacy of cyanophenyl-containing thioureas is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The tables below summarize representative IC₅₀ values for a selection of these compounds from the literature.

Table 1: In Vitro Anticancer Activity of N-aryl-N'-(cyanophenyl)thiourea Derivatives

| Compound ID | R Group on N'-aryl | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-Fluorophenyl | MOLT-3 (Leukemia) | 1.20 | [13] |

| 2 | 4-Chlorophenyl | MOLT-3 (Leukemia) | 2.49 | [13] |

| 3 | 4-(Trifluoromethyl)phenyl | HuCCA-1 (Cholangiocarcinoma) | 14.47 | [13] |

| 4 | 3,5-bis(Trifluoromethyl)phenyl | HepG2 (Liver Cancer) | 1.50 | [13] |

| 5 | 3,5-bis(Trifluoromethyl)phenyl | A549 (Lung Cancer) | 16.67 | [13] |

| 6 | 3,5-bis(Trifluoromethyl)phenyl | T47D (Breast Cancer) | 7.10 | [13] |

Table 2: In Vitro Anticancer Activity of Benzodioxole-Containing Thiourea Derivatives

| Compound ID | Structure Feature | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7 | N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon Cancer) | 1.11 | [14] |

| 7 | N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver Cancer) | 1.74 | [14] |

| 7 | N¹,N³-disubstituted-thiosemicarbazone | MCF-7 (Breast Cancer) | 7.0 | [14] |

| Doxorubicin | (Reference Drug) | HCT116 (Colon Cancer) | 8.29 | [14] |

| Doxorubicin | (Reference Drug) | HepG2 (Liver Cancer) | 7.46 | [14] |

| Doxorubicin | (Reference Drug) | MCF-7 (Breast Cancer) | 4.56 | [14] |